molecular formula C17H18FNO2 B5703506 4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide

4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide

Cat. No. B5703506
M. Wt: 287.33 g/mol
InChI Key: KBNIKYBGEWADGT-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide, also known as FEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEB belongs to the class of benzamide derivatives and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are known to play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor angiogenesis (formation of new blood vessels), and modulate the immune system. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. This compound has also been shown to have low toxicity, which is an important consideration for any potential therapeutic agent. However, one of the limitations of this compound is its relatively low solubility, which may make it difficult to administer in certain forms.

Future Directions

There are several future directions for research on 4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the identification of new targets for this compound, which may help to expand its therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide involves the reaction of 4-fluoroacetophenone with ethyl magnesium bromide, followed by the reaction of the resulting product with N-bromoacetamide. The final step involves the reaction of the intermediate product with 2-(4-fluorophenyl)ethylamine to form this compound.

Scientific Research Applications

4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-21-16-9-5-14(6-10-16)17(20)19-12-11-13-3-7-15(18)8-4-13/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNIKYBGEWADGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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